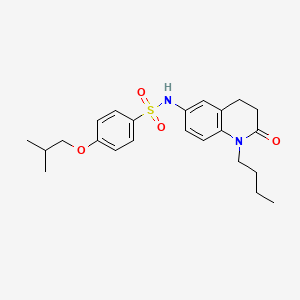![molecular formula C11H14N4O3S B2747748 Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate CAS No. 478245-58-8](/img/structure/B2747748.png)
Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is a complex organic compound that contains several heterocyclic rings . .
Synthesis Analysis
The synthesis of such compounds often involves the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of nanosized ZnO . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .Molecular Structure Analysis
The molecular structure of this compound is complex, with several heterocyclic rings . The presence of ethyl and NH2 in the 1H NMR of related compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .Chemical Reactions Analysis
The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of the precursor on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give a vinyliodonium ylide .Scientific Research Applications
Synthesis and Biological Activities
The compound , related to thiazoles and their derivatives, has been the focus of various research studies due to its potential in synthesizing new chemical entities with promising biological activities. Studies have explored the synthesis of thiazoles and their derivatives for antimicrobial applications. For instance, Wardkhan et al. (2008) synthesized derivatives with antimicrobial activities tested against bacterial and fungal isolates, highlighting the compound's utility in developing new antimicrobial agents (Wardkhan et al., 2008). Similarly, research by Bhoi et al. (2016) on novel benzothiazole-containing derivatives demonstrated their antimicrobial and antioxidant activities, as well as screening for antitubercular activity against Mycobacterium tuberculosis H37RV, indicating a broad spectrum of potential biological applications (Bhoi et al., 2016).
Molecular Docking and Enzyme Inhibition
Another study by Babar et al. (2017) focused on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines and their α-glucosidase and β-glucosidase inhibition activities. This study revealed significant inhibition towards enzymes, suggesting potential therapeutic applications for diabetes and other diseases related to enzyme dysfunction (Babar et al., 2017).
Novel Synthetic Pathways
Further research includes the development of novel synthetic pathways for creating derivatives of thiazolo[3,2-a]pyrimidin-5-one and ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate. These studies provide valuable insights into the versatility of thiazole derivatives in synthesizing compounds with potential pharmaceutical applications, including antibacterial and antifungal properties (Veretennikov et al., 2013), (Mohamed, 2014).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals, given the significant role of similar compounds in heterocyclic chemistry . Additionally, the synthesis process could be optimized further to increase yield and reduce reaction times .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been shown to have significant antitumor, antibacterial, and anti-inflammatory activities . They can interact with various biological targets due to their structural similarity to purine .
Mode of Action
It’s known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Biochemical Pathways
Thiazole derivatives, which share a similar core structure, have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Pharmacokinetics
The physicochemical properties such as melting point, boiling point, and density can be found in chemical databases . These properties can influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been shown to have significant antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
It’s known that the stability of similar compounds can be influenced by factors such as temperature and the presence of other chemicals .
properties
IUPAC Name |
ethyl 2-[(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylideneamino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-17-9(16)5-18-14-7(2)10-8(3)15-11(19-10)12-6-13-15/h6H,4-5H2,1-3H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPROKBOGFJFJE-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=C(C)C1=C(N2C(=NC=N2)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO/N=C(\C)/C1=C(N2C(=NC=N2)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)


![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)




![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)
